molecular formula C18H28N4O2 B2959662 (E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide CAS No. 2411324-80-4

(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide

Cat. No. B2959662
M. Wt: 332.448
InChI Key: PPDGIPIVQJQUAF-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA belongs to a class of compounds known as vascular disrupting agents (VDAs), which are designed to selectively target and destroy the blood vessels that feed tumors, leading to tumor cell death.

Mechanism Of Action

(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide works by activating the immune system to attack the tumor. It does this by stimulating the production of cytokines, which are small proteins that play a key role in the body's immune response. (E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide also disrupts the blood vessels that feed the tumor, leading to a decrease in blood flow and nutrient supply to the tumor, which ultimately leads to tumor cell death.

Biochemical And Physiological Effects

(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, which play a key role in the body's immune response. (E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide has also been shown to disrupt the blood vessels that feed tumors, leading to a decrease in blood flow and nutrient supply to the tumor, which ultimately leads to tumor cell death.

Advantages And Limitations For Lab Experiments

One of the advantages of using (E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide in lab experiments is that it has been well-studied and has a well-established synthesis method. (E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide has also been shown to be effective in inhibiting the growth of various types of tumors. However, one limitation of using (E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide in lab experiments is that it can be difficult to obtain in large quantities, which can be a barrier to further research.

Future Directions

There are a number of future directions for research on (E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide. One area of research could be to further investigate the mechanism of action of (E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide and how it interacts with the immune system to inhibit tumor growth. Another area of research could be to develop new VDAs that are more effective than (E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide in inhibiting tumor growth. Additionally, research could be done to investigate the potential use of (E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide in combination with other cancer treatments, such as chemotherapy or radiation therapy.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method for (E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide has been well-established and has been used by many researchers in the development of new VDAs.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various types of tumors, including breast, lung, and colon cancer. (E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide works by selectively targeting and destroying the blood vessels that feed tumors, leading to tumor cell death.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-4-24-18-9-5-7-16(20-18)22-13-10-15(11-14-22)19-17(23)8-6-12-21(2)3/h5-9,15H,4,10-14H2,1-3H3,(H,19,23)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDGIPIVQJQUAF-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)N2CCC(CC2)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=N1)N2CCC(CC2)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide

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